![molecular formula C9H10N2S B3021237 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 76266-04-1](/img/structure/B3021237.png)
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
Overview
Description
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 76266-04-1 . It has a molecular weight of 178.26 .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine is represented by the InChI Code: 1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine include a molecular weight of 178.26 .Scientific Research Applications
Materials Science and Optoelectronics
Imidazo[1,5-a]pyridine derivatives, including 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, have gained attention in materials science. Their luminescent properties make them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors . Researchers explore their potential as emitters for confocal microscopy and imaging due to their optical behaviors.
Chemical Biology and Cell Membrane Probes
The stable scaffold of imidazo[1,5-a]pyridine compounds, including 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, makes them valuable in chemical biology. Their compact shape and remarkable photophysical properties position them as promising candidates for cell membrane probes . These probes can help visualize cellular processes and interactions.
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine is a structural component of various agrochemicals and pharmaceuticals. Researchers continue to develop synthetic methodologies to access imidazo[1,5-a]pyridine derivatives efficiently . These compounds may play a role in crop protection or serve as building blocks for drug discovery.
Future Directions
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Mechanism of Action
Mode of Action
It is known that imidazo[1,5-a]pyridine derivatives have been a subject of intense research due to their unique chemical structure and versatility . The specific interactions of 3-(ethylsulfanyl)imidazo[1,5-a]pyridine with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
3-ethylsulfanylimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSIWEZKUKTRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504300 | |
Record name | 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)imidazo[1,5-a]pyridine | |
CAS RN |
76266-04-1 | |
Record name | 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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